N-(3-cyanothiophen-2-yl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-12-4-6-14(7-5-12)23(20,21)10-2-3-15(19)18-16-13(11-17)8-9-22-16/h4-9H,2-3,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIBJEFELDYISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-tosylbutanamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with an activated tosylated butanoic acid derivative. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the acylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-tosylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-4-tosylbutanamide involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-(3-cyanothiophen-2-yl)-4-tosylbutanamide can be compared to related compounds to highlight key distinctions in reactivity, solubility, and applications. Below is a detailed analysis supported by data from the evidence:
Table 1: Comparison of this compound with Analogues
Structural and Functional Analysis
Core Heterocycle Differences: The 3-cyanothiophene in the target compound provides a planar, electron-deficient aromatic system due to the cyano group, contrasting with the benzo[d]thiazole in analogues from , which features fused aromatic rings and a sulfur atom contributing to π-conjugation .
Sulfonyl Group Impact :
- The tosyl group (p-toluenesulfonyl) in the target compound offers steric bulk and stability, whereas the phenylsulfonyl group in Compound 1 lacks the methyl substituent, reducing steric hindrance but maintaining sulfonyl reactivity .
- In , the chloro substituent replaces the sulfonyl group entirely, enabling nucleophilic substitution reactions but reducing thermal stability .
The absence of yield data for the target compound and the chloro analogue suggests further optimization may be required for their syntheses.
The tosyl group’s methyl-substituted aromatic ring contributes to hydrophobic interactions, whereas the phenylsulfonyl group in Compound 1 may offer intermediate polarity .
Biological Activity
N-(3-cyanothiophen-2-yl)-4-tosylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in the context of diabetes management and cancer therapy. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential applications.
Overview of the Compound
This compound is a synthetic derivative that has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. Its structure includes a thiophene moiety, which is known to enhance biological activity through various mechanisms.
1. Inhibition of α-Glucosidase
Recent research has demonstrated that derivatives based on the N-(3-cyanothiophen-2-yl) framework exhibit significant inhibitory activity against α-glucosidase, an enzyme critical in carbohydrate metabolism. For instance, one study reported the synthesis of several analogs, with one particular compound (4d9) showing an IC50 value of 2.11 μM—substantially lower than that of the standard drug Acarbose (IC50 = 327 μM) . This compound exhibited a remarkable selectivity ratio of 17.48 for α-glucosidase over α-amylase, indicating its potential as a therapeutic agent for type 2 diabetes management.
The mechanism by which this compound inhibits α-glucosidase appears to be non-competitive, as confirmed by kinetic studies and molecular docking analyses. These studies suggest that the compound binds to an allosteric site on the enzyme, thus preventing substrate access without competing with it directly .
1. SIRT Inhibition
Another area of investigation involves the compound's potential as a sirtuin inhibitor. Sirtuins are a family of proteins implicated in cancer progression and cellular aging. The inhibition of sirtuins can lead to reduced tumor growth and enhanced apoptosis in cancer cells. Preliminary data indicate that certain derivatives related to N-(3-cyanothiophen-2-yl) demonstrate antiproliferative effects on glioma cell lines .
2. Case Studies
Several case studies have explored the effects of this compound on various cancer models:
- In Vitro Studies : Compounds derived from N-(3-cyanothiophen-2-yl) were tested on human glioblastoma cell lines (U373 and Hs683). Results indicated significant reductions in cell viability, suggesting that these compounds could trigger apoptosis through the activation of caspases .
- In Vivo Models : The efficacy was further validated using zebrafish xenograft models, where treated groups showed reduced tumor growth compared to controls, reinforcing the potential clinical relevance of these findings.
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity Type | Mechanism | Efficacy (IC50) | Selectivity Ratio |
|---|---|---|---|
| α-Glucosidase Inhibition | Non-competitive inhibition | 2.11 μM | 17.48 (α-glucosidase/α-amylase) |
| SIRT Inhibition | Induces apoptosis in glioma cells | Not specified | Significant reduction in cell viability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
